氨苄青霉素杂质 D
描述
An impurity of Ampicillin
科学研究应用
抗生素合成研究
氨苄青霉素杂质 D 在广泛使用的抗生素氨苄青霉素三水合物的潜在杂质的合成和表征中起作用 {svg_1}. 该杂质可能在氨苄青霉素的羧酸与 d-苯甘氨酸酰胺化过程中产生 {svg_2}. 了解这种杂质对于开发更高效的合成路线和确保氨苄青霉素的纯度至关重要。
药物质量控制
在制药行业,识别和量化像this compound 这样的杂质对于药物安全性和有效性至关重要 {svg_3}. 它参与质量控制过程,特别是在杂质谱分析方法验证中。
酶促合成优化
This compound 与优化氨苄青霉素三水合物的酶促合成相关。 酶促途径避免了副产物和纯化问题,使该过程具有高度选择性 {svg_4}. 对这种杂质的研究有助于完善这些酶促过程,以获得更高的产量。
耐药机制研究
这种杂质在与 β-内酰胺类抗生素抗药机制相关的研究中具有重要意义。 它可用于研究细菌酶(如 β-内酰胺酶)如何与抗生素分子及其杂质相互作用,这对于开发克拉维酸等抑制剂至关重要 {svg_5}.
监管合规和文件记录
为了符合监管要求,需要详细记录所有潜在的杂质,包括this compound。 对这种杂质的研究有助于准备药物主文件 (DMF) 和其他监管文件 {svg_6}.
作用机制
Target of Action
The primary target of Ampicillin Impurity D is likely to be similar to that of Ampicillin, which is the bacterial cell wall. Ampicillin works by binding to specific proteins called Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall .
Mode of Action
Ampicillin Impurity D, like Ampicillin, inhibits bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins (PBPs), which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Biochemical Pathways
The biochemical pathways affected by Ampicillin Impurity D are likely to be those involved in bacterial cell wall synthesis. By binding to PBPs and inhibiting peptidoglycan synthesis, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
It is reasonable to assume that its absorption, distribution, metabolism, and excretion (adme) properties would be similar to those of ampicillin .
Result of Action
The result of Ampicillin Impurity D’s action is the disruption of bacterial cell wall synthesis, leading to bacterial cell lysis and death . This makes it effective against a broad spectrum of bacteria.
生物活性
(4S)-2-(((R)-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid, a thiazolidine derivative, has garnered attention due to its diverse biological activities. This compound is part of a broader class of thiazolidine-4-carboxylic acids known for their antioxidant, antibacterial, and potential neuroprotective properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is crucial for its biological activity. Its structure can be summarized as follows:
- Molecular Formula : C₁₃H₁₈N₂O₅S
- Molecular Weight : 318.36 g/mol
The presence of functional groups such as amino and carboxyl enhances its interaction with biological targets.
Antioxidant Activity
Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. A study highlighted that derivatives similar to the target compound can enhance catalase activity, thereby reducing oxidative stress in cellular models. The binding affinity of these compounds to proteins like bovine serum albumin (BSA) and catalase was quantified, showing binding constants of for BSA and for catalase . This interaction is crucial for modulating enzyme activity and protecting cells from oxidative damage.
Antibacterial Activity
Thiazolidine derivatives have also been evaluated for their antibacterial properties. A comprehensive study indicated that these compounds could inhibit the growth of various bacterial strains, showcasing a broad spectrum of antimicrobial activity. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Neuroprotective Effects
Neuroprotection is another area where thiazolidine derivatives show promise. In vitro studies suggest that these compounds can protect neuronal cells from apoptosis induced by oxidative stress. The modulation of apoptotic pathways was evidenced by changes in markers such as PARP cleavage status in treated cells .
Enzyme Inhibition
The ability of thiazolidine derivatives to inhibit specific enzymes has been extensively studied. For instance, compounds derived from thiazolidine-4-carboxylic acid have been shown to inhibit neuraminidase enzymes associated with influenza viruses. One study reported an IC50 value of for a related compound, indicating potent inhibitory activity compared to standard antiviral agents like oseltamivir .
Case Study 1: Antioxidant Mechanism
A study investigated the antioxidant mechanism of a thiazolidine derivative similar to the target compound in A549 lung cancer cells. The results demonstrated that treatment with this derivative significantly reduced cell proliferation in the presence of oxidative stressors, confirming its protective role against cellular damage .
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial efficacy, researchers synthesized various thiazolidine derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, highlighting their potential as alternative antimicrobial agents .
Comparative Data Table
属性
IUPAC Name |
(4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-16(2)11(15(23)24)19-13(25-16)10(14(21)22)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,13,19H,17H2,1-2H3,(H,18,20)(H,21,22)(H,23,24)/t9-,10?,11+,13?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAWOPKDXRJNHV-JJOYANBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=CC=C2)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](NC(S1)C(C(=O)O)NC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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